![molecular formula C15H20N4OS B7673024 1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one](/img/structure/B7673024.png)
1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antitubercular, and antimicrobial properties . The unique structure of thienopyrimidines allows them to interact with various biological targets, making them valuable in medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one typically involves a multi-step process. One common method includes the condensation of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine or 4-hydroxybenzylamine . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The compound may also interfere with the synthesis of nucleic acids in bacteria, contributing to its antimicrobial effects .
Comparison with Similar Compounds
1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one can be compared with other thienopyrimidine derivatives, such as:
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its anticancer activity.
Thieno[3,2-d]pyrimidin-4-amine: Exhibits antimicrobial properties.
The uniqueness of this compound lies in its specific structural features that allow it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-[3-(thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-13-5-2-1-3-8-19(13)9-4-7-16-14-12-6-10-21-15(12)18-11-17-14/h6,10-11H,1-5,7-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIJTJREVUOJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
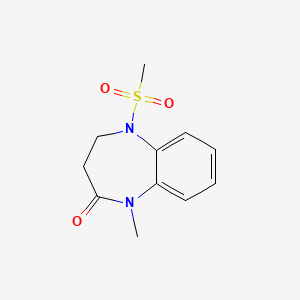
![1-[3-(Furan-2-ylmethylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672946.png)
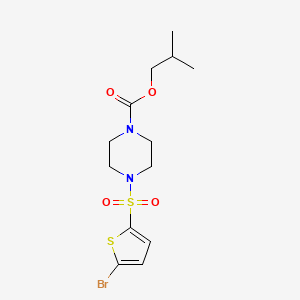
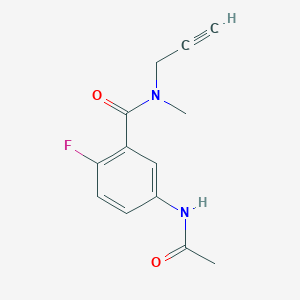
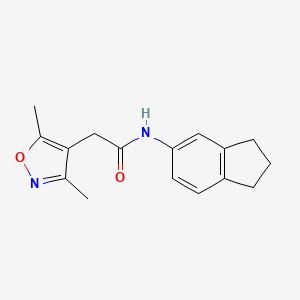
![1-[(4-Pyrazin-2-yloxyphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672976.png)
![N-[(5-bromofuran-2-yl)methyl]-1-[4-(imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B7672980.png)
![N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7672986.png)
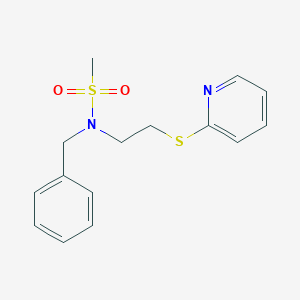

![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5-fluoropyridin-2-one](/img/structure/B7672998.png)
![1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![1-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7673034.png)
